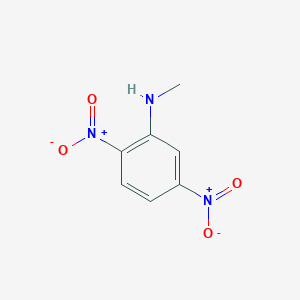

Benzenamine, N-methyl-2,5-dinitro-

Description

Contextualization within the Field of Nitroaromatic and Substituted Aniline (B41778) Chemistry

Benzenamine, N-methyl-2,5-dinitro- is a distinct molecule within the broad categories of nitroaromatic compounds and substituted anilines. Nitroaromatics are organic compounds containing at least one nitro group (-NO2) attached to an aromatic ring. nih.gov This functional group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. scielo.brwikipedia.org The presence of nitro groups in an aromatic ring generally retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are largely synthetic and have found extensive use as precursors in the synthesis of a wide array of products including dyes, polymers, pesticides, and explosives. nih.gov

Substituted anilines are derivatives of aniline where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.org These compounds are fundamental building blocks in organic synthesis, serving as starting materials for pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgrsc.org The nature of the substituent on the aniline ring dictates its chemical properties. Electron-donating groups tend to increase the basicity of the arylamine, whereas electron-withdrawing groups, such as the nitro group, decrease it. chemistrysteps.com Benzenamine, N-methyl-2,5-dinitro- possesses two nitro groups, which are powerful electron-withdrawing groups, and a methyl group on the nitrogen atom, making it a specialized example of a substituted aniline.

Historical Development and Evolution of Research on Dinitroanilines

The study of dinitroanilines, a class of compounds characterized by an aniline structure with two nitro groups, has a history rooted in the development of synthetic chemistry. wikipedia.org Initially explored as intermediates in the production of dyes and explosives, their utility has since expanded significantly. wikipedia.orgfrontiersin.org A major breakthrough in dinitroaniline research was the discovery of their herbicidal properties in the 1960s. frontiersin.orgnih.gov This led to the commercialization of several dinitroaniline herbicides, including trifluralin (B1683247) and pendimethalin, which function by inhibiting microtubule formation in plants. wikipedia.orgfrontiersin.org

Early research focused on their synthesis, primarily through the reaction of chlorodinitrobenzene with ammonia (B1221849) or the hydrolysis of dinitroacetanilides, and their application as pre-emergence herbicides to control various weeds. wikipedia.orgcambridge.org Over the decades, research has evolved to address challenges such as herbicide resistance in weeds. frontiersin.org This has spurred investigations into the mechanisms of resistance, including target-site mutations in tubulin genes and non-target-site resistance through enhanced metabolism of the herbicides. frontiersin.orguwa.edu.au More recent research has also begun to explore the potential of dinitroaniline derivatives for medicinal applications, including their use as antimicrobial and antiprotozoal agents. wikipedia.orgmdpi.com

Fundamental Significance of Benzenamine, N-methyl-2,5-dinitro- as a Chemical Substrate

The chemical structure of Benzenamine, N-methyl-2,5-dinitro- makes it a valuable substrate in various chemical reactions. The presence of two nitro groups activates the benzene ring for nucleophilic aromatic substitution reactions. The nitro groups, being strongly electron-withdrawing, create a significant electron deficiency in the aromatic ring, making it susceptible to attack by nucleophiles.

Furthermore, the amino group can be modified through various reactions. For instance, the nitrogen atom's lone pair of electrons, although diminished in reactivity by the adjacent nitro groups, can still participate in certain chemical transformations. The methyl group on the nitrogen also influences the steric and electronic environment around the amino group, which can be exploited for selective reactions. The nitro groups themselves can be reduced to amino groups, opening up pathways to synthesize a variety of other substituted anilines and diamino compounds, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

Overview of Current Research Trajectories and Definable Knowledge Gaps

Current research involving dinitroanilines, the class to which Benzenamine, N-methyl-2,5-dinitro- belongs, is multifaceted. A significant area of investigation remains in the field of agrochemicals, with ongoing efforts to understand and overcome herbicide resistance. frontiersin.org This includes studying the genetic and biochemical basis of resistance in various weed species. frontiersin.orguwa.edu.au

Another prominent research trajectory is the exploration of the pharmacological potential of dinitroaniline derivatives. Their ability to inhibit tubulin polymerization is being investigated for applications beyond herbicides, such as in the development of anticancer and antiparasitic drugs. mdpi.com For example, trifluralin has shown promise in treating leishmaniasis. wikipedia.org

However, there are still definable knowledge gaps. While the general reactivity of dinitroanilines is understood, the specific reaction kinetics and mechanisms for many derivatives, including Benzenamine, N-methyl-2,5-dinitro-, are not fully characterized. Detailed studies on the metabolism of these compounds in various organisms are also needed to better understand their environmental fate and potential for bioaccumulation. nih.gov Furthermore, while the potential for medicinal applications is recognized, extensive research is required to optimize the structure of dinitroaniline compounds to enhance their therapeutic efficacy and minimize potential toxicity. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

61149-79-9 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

N-methyl-2,5-dinitroaniline |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-4-5(9(11)12)2-3-7(6)10(13)14/h2-4,8H,1H3 |

InChI Key |

QOMRNUWWLIIBLO-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Comprehensive Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Benzenamine, N-methyl-2,5-dinitro-

The classical approaches to synthesizing nitroanilines rely on fundamental reactions such as nucleophilic aromatic substitution and electrophilic nitration.

Nucleophilic aromatic substitution (SNA_r) is a cornerstone in the synthesis of nitro-activated aromatic compounds. The presence of strongly electron-withdrawing groups, such as nitro groups, on an aromatic ring facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex. quora.comquora.com

A plausible and direct route to Benzenamine, N-methyl-2,5-dinitro- involves the reaction of a 1-halo-2,5-dinitrobenzene with methylamine (B109427). The two nitro groups at the ortho and para positions relative to the leaving group (e.g., a halogen) significantly activate the ring towards substitution. 1-Fluoro-2,5-dinitrobenzene would be a particularly reactive substrate due to the high electronegativity of fluorine, which enhances its ability to be displaced. wikipedia.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with methylamine is a well-established process that yields N-methyl-2,4-dinitroaniline in good yield, suggesting a similar outcome for the 2,5-dinitro isomer. chegg.com

Table 1: Analogous Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

| 1-Chloro-2,4-dinitrobenzene | Methylamine | N-Methyl-2,4-dinitroaniline | chegg.com |

| 2,5-Dinitrochlorobenzene | NaNH₂ in liq. NH₃ | 2,5-Dinitroaniline (B181689) | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Polypeptide N-terminal amine | Dinitrophenyl-amino acid | wikipedia.org |

This table presents reactions analogous to the synthesis of Benzenamine, N-methyl-2,5-dinitro- via nucleophilic aromatic substitution, as direct synthesis data for the target compound is not extensively reported.

The synthesis of Benzenamine, N-methyl-2,5-dinitro- via nitration presents a significant regiochemical challenge. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.

Direct nitration of N-methylaniline is complex. The strongly activating and ortho-, para-directing N-methyl group would favor nitration at the 2- and 4-positions. Furthermore, in the strongly acidic conditions of nitration (e.g., a mixture of nitric and sulfuric acids), the basic amine group is protonated to form the N-methylanilinium ion. This protonated group is deactivating and meta-directing, leading to the formation of a mixture of isomers, including a substantial amount of the meta-nitro product. quora.combyjus.com

A more controlled approach would involve the nitration of a pre-substituted N-methylnitroaniline. For instance, the nitration of N-methyl-4-nitroaniline would be directed by both the N-methyl group (ortho-directing) and the nitro group (meta-directing). Both groups would direct the incoming nitro group to the 2-position, leading primarily to N-methyl-2,4-dinitroaniline. To obtain the 2,5-dinitro isomer, one might consider the nitration of N-methyl-3-nitroaniline. Here, the N-methyl group directs to the 2-, 4-, and 6-positions, while the 3-nitro group directs to the 5- and 6-positions. This could potentially yield a mixture of products including the desired N-methyl-2,5-dinitroaniline. However, separating this isomer from the other products would be a significant challenge.

To circumvent the issues of poly-nitration and poor regioselectivity, the amino group can be protected, for example, as an acetamide. The nitration of N-methylacetanilide followed by deprotection could offer a more selective route, although the directing effects would still largely favor the formation of 2,4- and 2,6-dinitro isomers.

Table 2: Product Distribution in the Nitration of a Substituted Aniline (B41778)

| Starting Material | Nitrating Agent | Major Products | Reference |

| Aniline | Conc. HNO₃ / Conc. H₂SO₄ | p-Nitroaniline (~51%), m-Nitroaniline (~47%), o-Nitroaniline (~2%) | quora.com |

| Acetanilide | Conc. HNO₃ / Conc. H₂SO₄ | p-Nitroacetanilide (major), o-Nitroacetanilide (minor) | magritek.com |

This table illustrates the typical product distributions in aniline nitration, highlighting the challenges in achieving 2,5-disubstitution.

This approach is conceptually similar to the nucleophilic aromatic substitution described in 2.1.1. The starting material would be a 1,4-disubstituted-2,5-dinitrobenzene, where one substituent is a good leaving group (e.g., chlorine) and the other is either a second leaving group or a group that can be tolerated in the reaction. The reaction with methylamine would then introduce the N-methylamino group to form the target compound.

For example, the reaction of 1,4-dichloro-2,5-dinitrobenzene (B99474) with an excess of methylamine could potentially lead to the monosubstituted product, Benzenamine, N-methyl-2,5-dinitro-4-chloro-, or with forcing conditions, the disubstituted product. A more controlled synthesis would utilize a starting material with only one leaving group, such as 1-chloro-2,5-dinitrobenzene.

Investigation of Novel Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods.

Catalytic methods could be applied to the synthesis of Benzenamine, N-methyl-2,5-dinitro-, particularly for the N-methylation step. If 2,5-dinitroaniline were available, its selective N-methylation could be achieved using various methylating agents in the presence of a suitable catalyst.

Recent advances have focused on the use of catalysts for the N-methylation of anilines using methanol (B129727), which is an inexpensive and relatively green C1 source. This "hydrogen-borrowing" strategy involves the oxidation of methanol to formaldehyde (B43269) in situ, which then reacts with the amine to form an imine or enamine, followed by reduction to the N-methylated product.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of Benzenamine, N-methyl-2,5-dinitro-, several green approaches could be explored.

One area of investigation is the use of alternative reaction media to replace volatile organic solvents. Water, supercritical fluids, or ionic liquids could potentially be used for nucleophilic aromatic substitution or nitration reactions. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields. wikipedia.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms underlying the synthesis of Benzenamine, N-methyl-2,5-dinitro- is crucial for optimizing reaction conditions and predicting potential side products. The formation of the dinitroaniline scaffold typically proceeds through either electrophilic nitration of a suitable aniline precursor or nucleophilic aromatic substitution on a dinitrated benzene (B151609) derivative.

The synthesis of dinitroanilines involves transient species that are key to the reaction mechanism. Depending on the synthetic route, these intermediates can be characterized by distinct structural features.

Electrophilic Aromatic Substitution (Nitration) Intermediates: A plausible, though challenging, route to dinitroanilines is the direct nitration of an N-methylaniline precursor. The amino group (-NHCH₃) is a strong activating, ortho-, para-director. However, nitration is conducted in strong acidic media (e.g., a mixture of nitric acid and sulfuric acid), which protonates the amine to form an N-methylanilinium ion. stackexchange.com This protonated species is strongly deactivating and a meta-director. byjus.com The key intermediate in electrophilic nitration is a resonance-stabilized carbocation known as an arenium ion or sigma (σ)-complex . stackexchange.comyoutube.com The attack of the nitronium ion (NO₂⁺) electrophile on the aromatic ring disrupts its aromaticity, forming this tetrahedral intermediate. The stability of the σ-complex influences the regioselectivity of the reaction. For an anilinium ion, the positive charge on the nitrogen destabilizes adjacent positive charges in the ring, making the meta-position the least disfavored for attack. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Intermediates: A more common and controllable method for synthesizing substituted dinitroanilines is through nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org For Benzenamine, N-methyl-2,5-dinitro-, a likely precursor would be 1-chloro-2,5-dinitrobenzene or 1-fluoro-2,5-dinitrobenzene, reacting with methylamine. The reaction proceeds via a two-step addition-elimination mechanism. nih.govresearchgate.net The rate-determining step is typically the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . nih.govresearchgate.net This intermediate possesses a negative charge delocalized across the aromatic system and the electron-withdrawing nitro groups. The presence of two nitro groups is crucial for stabilizing this intermediate, thereby facilitating the reaction. The subsequent, usually rapid, step is the expulsion of the leaving group (e.g., Cl⁻) to restore the aromaticity of the ring.

While specific kinetic and thermodynamic data for the synthesis of Benzenamine, N-methyl-2,5-dinitro- are not extensively documented, principles derived from related systems provide valuable insights.

Kinetic Studies: The rate of SNAr reactions is highly dependent on several factors: the nature of the leaving group, the strength of the nucleophile, and the solvent. For the synthesis from a 1-halo-2,5-dinitrobenzene, the reaction rate generally follows the trend F > Cl > Br > I, which is opposite to that observed in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial rate-limiting nucleophilic attack.

Kinetic studies on analogous systems, such as the reaction of substituted anilines with other activated aromatic systems, confirm that the formation of the Meisenheimer intermediate is often the rate-determining step. researchgate.net However, in cases with poor leaving groups or very strong nucleophiles, the breakdown of the intermediate to products can become rate-limiting.

Table 1: Factors Influencing the Rate of Nucleophilic Aromatic Substitution (SNAr)

| Factor | Effect on Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I | The rate-limiting step is typically the formation of the Meisenheimer complex. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. |

| Nucleophile | Stronger nucleophiles react faster | The reaction rate depends on the nucleophile's ability to attack the electron-deficient aromatic ring. |

| Solvent | Polar aprotic solvents are preferred | These solvents can solvate the cation of the nucleophilic reagent but do not strongly solvate the anion, increasing its nucleophilicity. They also help stabilize the charged Meisenheimer intermediate. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂) are essential | Nitro groups positioned ortho and para to the leaving group stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy. |

Thermodynamic Considerations: In electrophilic nitration reactions, product distribution can be under either kinetic or thermodynamic control. Direct nitration of N,N-dimethylaniline, for example, can yield a mixture of isomers, with the ratio influenced by reaction temperature and time. youtube.com At lower temperatures, the reaction may be kinetically controlled, favoring the product that forms fastest. At higher temperatures, a thermodynamically controlled equilibrium may be established, favoring the most stable isomer. Given the steric hindrance and electronic effects in dinitration, achieving high selectivity for the 2,5-isomer via this route would be challenging. The SNAr pathway is generally preferred as it is more regioselective and typically proceeds under irreversible conditions, making thermodynamic control less of a concern than achieving a sufficient reaction rate.

Derivatization Chemistry of Benzenamine, N-methyl-2,5-dinitro-

The functional groups of Benzenamine, N-methyl-2,5-dinitro-—a secondary amine and a highly electron-deficient aromatic ring—provide distinct sites for further chemical modification.

The secondary amine group (-NHCH₃) is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing effect of the dinitrated ring, which reduces its basicity and nucleophilicity compared to a simple N-methylaniline. Nevertheless, several standard amine reactions are possible.

Acylation: The nitrogen atom can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding N-methyl-N-(2,5-dinitrophenyl)amides. This reaction, a variant of the Schotten-Baumann reaction, typically requires a base to neutralize the HCl by-product. suniv.ac.in

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This is analogous to the Hinsberg test for secondary amines.

Alkylation/Dealkylation: Further alkylation of the secondary amine is possible but challenging due to the reduced nucleophilicity. Conversely, N-demethylation could potentially be achieved under specific oxidative or reductive conditions, though this is not a common transformation for such electron-poor systems.

Table 2: Potential Derivatization Reactions at the Amine Nitrogen

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Benzoyl chloride | N-Aryl-N-methylamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Aryl-N-methylsulfonamide |

| N-Nitrosation | Nitrous acid (NaNO₂, HCl) | N-Nitrosoamine |

The substitution pattern of Benzenamine, N-methyl-2,5-dinitro- profoundly influences its susceptibility to further substitution on the aromatic ring.

Electrophilic Substitution: The presence of two powerful electron-withdrawing nitro groups, along with the deactivating (in acidic media) N-methylanilinium group, makes the aromatic ring extremely electron-deficient. Consequently, the compound is highly deactivated towards further electrophilic aromatic substitution. Reactions like Friedel-Crafts alkylation/acylation, further nitration, or halogenation are generally not feasible under standard conditions. libretexts.orgchemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr): While the ring is inert to electrophiles, the nitro groups activate it for nucleophilic attack. nih.gov In principle, one of the nitro groups could be displaced by a very potent nucleophile (e.g., alkoxides, thiolates) under forcing conditions (high temperature and pressure). The -NO₂ group at position 2 is ortho to the -NHCH₃ group and para to the -NO₂ group at position 5. The -NO₂ group at position 5 is meta to the -NHCH₃ group and para to the -NO₂ at position 2. Nucleophilic attack is most favored at positions ortho or para to an activating nitro group. Therefore, a nucleophile would preferentially attack the carbon atoms at positions 2 or 5. Mechanistic studies on related dinitro systems, such as 5,7-dinitroquinazolines reacting with methylamine, show that regioselective displacement of a nitro group is possible, providing a model for the potential reactivity of Benzenamine, N-methyl-2,5-dinitro-. rsc.org The outcome would depend on the specific nucleophile and reaction conditions.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling patterns, or two-dimensional NMR correlations for Benzenamine, N-methyl-2,5-dinitro-, could be located. This information is crucial for the definitive assignment of the molecular structure and the electronic environment of the protons and carbon atoms.

Detailed ¹H NMR data is unavailable.

Detailed ¹³C NMR and heteronuclear correlation data are unavailable.

Information from two-dimensional NMR techniques such as COSY, HSQC, or HMBC for Benzenamine, N-methyl-2,5-dinitro- is not available in the searched resources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental or theoretical IR or Raman spectra for Benzenamine, N-methyl-2,5-dinitro- were found. This data is essential for identifying characteristic functional groups and understanding the vibrational modes of the molecule.

Specific IR and Raman absorption bands for Benzenamine, N-methyl-2,5-dinitro- have not been reported.

A correlation of vibrational frequencies with the specific molecular structure of Benzenamine, N-methyl-2,5-dinitro- cannot be provided due to the lack of spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic compound like Benzenamine, N-methyl-2,5-dinitro-, the absorption of UV-Vis radiation would be expected to correspond to π → π* and n → π* transitions. The presence of the nitro groups, which are strong chromophores, and the methylamino group, an auxochrome, would significantly influence the absorption maxima (λmax) and molar absorptivity.

In a typical analysis, the UV-Vis spectrum of Benzenamine, N-methyl-2,5-dinitro- would be recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane. The resulting spectrum would likely exhibit characteristic absorption bands. For comparison, the closely related isomer, Benzenamine, N-methyl-2,4-dinitro-, shows distinct absorption peaks which can be found in databases such as the NIST WebBook. wikipedia.orgchemicalbook.com The precise λmax values for the 2,5-dinitro isomer would be unique due to the specific positions of the nitro groups affecting the electronic distribution across the benzene (B151609) ring.

Table 1: Hypothetical UV-Vis Spectral Data for Benzenamine, N-methyl-2,5-dinitro-

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L·mol-1·cm-1) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L·mol-1·cm-1) |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found for Benzenamine, N-methyl-2,5-dinitro-.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of Benzenamine, N-methyl-2,5-dinitro-. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The expected exact mass can be calculated from its chemical formula, C7H7N3O4. For related isomers like Benzenamine, 2-methyl-3,5-dinitro-, the molecular weight is documented as 197.1482 g/mol . Current time information in Madison County, US.

Table 2: Theoretical HRMS Data for Benzenamine, N-methyl-2,5-dinitro-

| Parameter | Value |

| Chemical Formula | C7H7N3O4 |

| Theoretical Exact Mass (m/z) | Calculated value based on formula |

| Measured Exact Mass (m/z) | Data not available |

| Mass Error (ppm) | Data not available |

This table is for illustrative purposes only. No experimental data was found for Benzenamine, N-methyl-2,5-dinitro-.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) would be used to investigate the fragmentation pathways of the protonated or radical cation of Benzenamine, N-methyl-2,5-dinitro-. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information.

Expected fragmentation patterns would involve the loss of nitro groups (NO2), methyl radicals (CH3), and other characteristic neutral losses. The fragmentation of dinitroaniline isomers can be complex, with the relative positions of the substituents influencing the stability of the resulting fragments.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis of Benzenamine, N-methyl-2,5-dinitro-

To perform single-crystal X-ray diffraction, a suitable single crystal of Benzenamine, N-methyl-2,5-dinitro- would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This analysis would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Table 3: Hypothetical Crystallographic Data for Benzenamine, N-methyl-2,5-dinitro-

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm3) | Data not available |

This table is for illustrative purposes only. No experimental data was found for Benzenamine, N-methyl-2,5-dinitro-.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The detailed crystal structure obtained from X-ray diffraction would allow for a thorough analysis of the intermolecular interactions that govern the crystal packing. In the solid state, molecules of Benzenamine, N-methyl-2,5-dinitro- would be held together by a network of non-covalent interactions.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-covalent Interactions

Detailed research findings and data tables for this section are not available in the current scientific literature.

V. Chemical Reactivity and Transformational Behavior

Reaction Mechanisms Involving the Nitro Groups

The two nitro groups are the primary sites of many chemical reactions, particularly reductions. Their strong electron-withdrawing nature also profoundly influences the reactivity of the aromatic ring itself.

The reduction of polynitro aromatic compounds to amino derivatives is a fundamental transformation in organic synthesis. In molecules like Benzenamine, N-methyl-2,5-dinitro-, where the nitro groups are in non-equivalent positions, achieving selective reduction of one group over the other is a significant challenge.

Research on various dinitroaniline derivatives has established a clear hierarchy for selective reduction. A general and well-documented observation is the preferential reduction of a nitro group positioned ortho to an amino or N-alkylamino group. stackexchange.com This selectivity is often attributed to intramolecular hydrogen bonding between the amino group and the ortho-nitro group in the transition state or stabilization of the intermediate by the adjacent amino functionality.

For Benzenamine, N-methyl-2,5-dinitro-, this principle implies that the nitro group at the C-2 position (ortho to the N-methylamino group) would be selectively reduced over the nitro group at the C-5 position. This would yield N1-methyl-5-nitrobenzene-1,2-diamine as the major product under controlled conditions. This preference holds true even for sterically bulkier N-alkyl anilines. stackexchange.com

A variety of reagents can be employed for such selective reductions, with the choice of reagent affecting the yield and selectivity. The Zinin reduction, which traditionally uses sodium polysulfides (Na₂Sₓ) in an aqueous or alcoholic medium, is a classic method for the selective reduction of one nitro group in dinitro compounds. stackexchange.com Other modern reagents have been developed to achieve high selectivity under mild conditions. researchgate.net

Table 1: Reagents for Selective Reduction of Aromatic Nitro Compounds

| Reagent System | Conditions | Selectivity Noted | Reference |

|---|---|---|---|

| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic ammonia (B1221849) | Preferential reduction of one nitro group in dinitroarenes. | stackexchange.com |

| Hydrazine glyoxylate (B1226380) / Zinc or Magnesium powder | Room temperature | Rapid and selective reduction of aromatic nitro groups without hydrogenolysis of other reducible groups. | |

| Ru-SnOₓ/Al₂O₃ Catalyst | 100°C, 4 MPa H₂ | High selectivity for the reduction of one nitro group in m-dinitrobenzene. | researchgate.net |

| Sodium Sulfide (Na₂S·9H₂O) / Sulfur (S₈) | Varies with Na₂S:S₈ ratio | Superior reagent for selective reduction of one nitro group in polynitro compounds. | stackexchange.com |

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution (SₑAr) reactions. Its strong inductive and resonance electron-withdrawing effects decrease the electron density of the benzene (B151609) ring, making it much less susceptible to attack by electrophiles. In Benzenamine, N-methyl-2,5-dinitro-, the presence of two such groups renders the aromatic ring extremely electron-deficient and thus highly deactivated towards electrophiles like those used in nitration, halogenation, or Friedel-Crafts reactions.

Conversely, this extreme electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) . While the N-methylamino group is a strong activating group, its effect is largely overcome by the two powerful nitro groups. In SₙAr reactions, a potent nucleophile can attack the carbon atom bearing a leaving group. In this molecule, one of the nitro groups could potentially act as a leaving group if a sufficiently strong nucleophile is used under forcing conditions. The positions ortho and para to the nitro groups are activated for nucleophilic attack.

Reactivity of the N-Methylamino Group

The reactivity of the N-methylamino group is significantly modulated by the electronic effects of the two nitro substituents.

The N-methylamino group possesses a lone pair of electrons on the nitrogen atom, which can accept a proton, thereby acting as a Brønsted-Lowry base. However, the basicity of this group in Benzenamine, N-methyl-2,5-dinitro- is drastically reduced compared to aniline (B41778) or N-methylaniline. The strong electron-withdrawing nitro groups at the ortho and meta positions pull electron density away from the nitrogen atom, making its lone pair less available to bond with a proton.

While no direct experimental pKa value for the conjugate acid of Benzenamine, N-methyl-2,5-dinitro- is available, it can be estimated by comparison with analogous compounds. For instance, N-methyl-2,4-dinitroaniline is reported to have a pKa for its conjugate acid in the range of -4.54 to approximately -7 or -8, indicating it is a very weak base. chembk.com Given the similar electronic environment, the basicity of the 2,5-dinitro isomer is expected to be in a comparable range, meaning it would require a strong acid to be significantly protonated.

The acid-base equilibrium can be represented as: C₇H₇N₃O₄ + H₃O⁺ ⇌ [C₇H₈N₃O₄]⁺ + H₂O

Due to the significantly reduced basicity, the equilibrium lies far to the left under normal aqueous conditions.

The nucleophilicity of the amine nitrogen is, like its basicity, severely diminished by the attached dinitrophenyl group. The electron-withdrawing nitro groups reduce the electron density on the nitrogen, making it a poor nucleophile. Consequently, reactions that typically involve the nucleophilic attack of an amine, such as acylation or alkylation at the nitrogen center, would be significantly hindered and require harsh reaction conditions or highly reactive electrophiles.

Aromatic Substitution Patterns in Benzenamine, N-methyl-2,5-dinitro-

Predicting the outcome of further aromatic substitution on the Benzenamine, N-methyl-2,5-dinitro- ring requires an analysis of the combined directing effects of the existing substituents.

N-methylamino group (at C-1): Strongly activating, ortho, para-director. It directs incoming electrophiles to positions C-2, C-4, and C-6.

Nitro group (at C-2): Strongly deactivating, meta-director. It directs incoming electrophiles to positions C-4 and C-6.

Nitro group (at C-5): Strongly deactivating, meta-director. It directs incoming electrophiles to positions C-1, C-3.

Considering an electrophilic aromatic substitution reaction:

Position C-3: Directed by the C-5 nitro group. It is ortho to one nitro group (C-2) and meta to the other (C-5).

Position C-4: Directed as para by the N-methylamino group and meta by the C-2 nitro group. It is ortho to the C-5 nitro group.

Position C-6: Directed as ortho by the N-methylamino group and meta by the C-2 nitro group.

The N-methylamino group is the most powerful activating group, and its directing effect is paramount. However, the entire ring is strongly deactivated. Positions C-4 and C-6 are activated by the amino group but also deactivated by both nitro groups (ortho/para to at least one). Position C-3 is only strongly influenced by the deactivating nitro groups.

Given the extreme deactivation of the ring, further electrophilic substitution is highly unlikely to occur under standard conditions. If a reaction were forced, substitution might be directed to the C-4 or C-6 positions, which receive a directing influence from the activating N-methylamino group, despite the overwhelming deactivation. However, no such reactions have been reported in the literature, and decomposition or reaction at other functional groups would be a more probable outcome.

As previously mentioned, nucleophilic aromatic substitution (SₙAr) would be a more plausible reaction pathway, likely involving the displacement of one of the nitro groups by a strong nucleophile.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions on Benzenamine, N-methyl-2,5-dinitro- are determined by the combined electronic effects of the N-methylamino and the two nitro groups.

The N-methylamino group is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.orgbyjus.com This activating influence is directed towards the ortho and para positions relative to the amino group.

Conversely, the nitro (NO₂) groups are potent deactivating groups. Their strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. nih.gov This deactivation is most pronounced at the ortho and para positions relative to the nitro groups, thus directing incoming electrophiles to the meta position. libretexts.org

In Benzenamine, N-methyl-2,5-dinitro-, the N-methylamino group is at position 1, and the nitro groups are at positions 2 and 5. The directing effects of these substituents on the remaining available positions (3, 4, and 6) are summarized in the table below.

| Position | Influence of N-methylamino group (at C1) | Influence of Nitro group (at C2) | Influence of Nitro group (at C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3 | Para (Activating) | Ortho (Deactivating) | Meta (Less Deactivating) | Possible, but sterically hindered and electronically deactivated |

| 4 | Ortho (Activating) | Meta (Less Deactivating) | Ortho (Deactivating) | Likely the most favored position for substitution |

| 6 | Ortho (Activating) | Para (Deactivating) | Ortho (Deactivating) | Highly deactivated and sterically hindered |

Based on this analysis, electrophilic substitution on Benzenamine, N-methyl-2,5-dinitro- is expected to be challenging due to the presence of two strong deactivating nitro groups. However, if a reaction were to occur, the incoming electrophile would most likely attack the C4 position, which is activated by the N-methylamino group and only meta to one of the nitro groups. The C3 and C6 positions are significantly more deactivated and sterically hindered. It is also important to note that under strongly acidic conditions, the N-methylamino group can be protonated to form an N-methylanilinium ion (-NH₂CH₃⁺), which is a deactivating, meta-directing group. This would further decrease the reactivity of the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. wikipedia.org The presence of the two strong electron-withdrawing nitro groups makes the aromatic ring of Benzenamine, N-methyl-2,5-dinitro- susceptible to attack by nucleophiles. pressbooks.pub This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

For SNAr to occur, a good leaving group must be present on the aromatic ring. In the case of Benzenamine, N-methyl-2,5-dinitro-, if a suitable leaving group (e.g., a halide) were present at one of the other ring positions, nucleophilic substitution would be a plausible transformation. The nitro groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.

The general mechanism for an SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The aromaticity of the ring is temporarily lost.

Formation of the Meisenheimer complex: The negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the ortho and para nitro groups.

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

Photochemical Transformations of Dinitroanilines

The photochemical behavior of dinitroaromatic compounds has been a subject of interest, particularly in the context of their environmental fate and potential for phototoxicity. nih.gov Dinitroanilines, including isomers of dinitroaniline, are known to absorb ultraviolet (UV) radiation. nih.gov This absorption of light can lead to the promotion of the molecule to an excited electronic state, from which various photochemical transformations can occur.

While specific photochemical studies on Benzenamine, N-methyl-2,5-dinitro- are scarce, research on related dinitroaromatic compounds provides insight into potential reaction pathways. researchgate.net The photolysis of nitroaromatic compounds can proceed through different mechanisms depending on the structure of the compound and the reaction environment. researchgate.net

One common photochemical reaction involves the reduction of a nitro group to a nitroso group, which can then undergo further reactions. In some cases, intramolecular rearrangements can occur, leading to the formation of nitrites and subsequently phenols. The presence of the amino group can also influence the photochemical reactivity, potentially participating in photo-induced electron transfer processes.

For example, the photolysis of 2,4-dinitroaniline (B165453) is expected to be a significant degradation pathway in the environment. nih.gov The degradation of some nitro-polycyclic aromatic hydrocarbons has been shown to follow first-order kinetics and is influenced by the solvent. researchgate.net It is plausible that Benzenamine, N-methyl-2,5-dinitro- would exhibit similar photochemical instability, undergoing degradation upon exposure to UV light. However, the specific products and quantum yields for its phototransformation have not been extensively documented in the available literature. Further research is required to fully elucidate the photochemical fate of this particular compound.

Vi. Environmental Chemical Fate and Degradation Mechanisms

Photodegradation Pathways and Products in Environmental Media

Photodegradation, the breakdown of chemical compounds by light, represents a significant abiotic degradation pathway for many organic pollutants, including dinitroanilines. The process can occur through direct absorption of light energy by the molecule or via indirect mechanisms involving photosensitizing agents present in the environment.

Direct photolysis involves the absorption of photons by the Benzenamine, N-methyl-2,5-dinitro- molecule, leading to its excitation to a higher energy state. This excited state can then undergo various chemical transformations. While specific studies on the direct photolysis of Benzenamine, N-methyl-2,5-dinitro- are limited, research on structurally similar compounds, such as N-2,4-dinitrophenylamino-acids, provides insights into potential reaction pathways.

Upon exposure to aqueous solutions, the photolysis of N-2,4-dinitrophenyl-α-amino-acids has been observed to yield a mixture of products, primarily 4-nitro-2-nitroso-aniline and a 2-substituted 6-nitrobenzimidazole 1-oxide. rsc.org The formation of these products is notably pH-dependent. rsc.org It is plausible that Benzenamine, N-methyl-2,5-dinitro- undergoes analogous intramolecular cyclization and rearrangement reactions upon direct light exposure, potentially leading to the formation of benzimidazole (B57391) derivatives and other transformation products. The nitro groups on the benzene (B151609) ring are key chromophores that absorb light in the UV-visible spectrum, initiating these photochemical reactions.

| Potential Direct Photolysis Products of Dinitroanilines | Reaction Type | Influencing Factors |

| Nitroso-aniline derivatives | Intramolecular rearrangement | pH of the aqueous media |

| Benzimidazole 1-oxides | Intramolecular cyclization | pH of the aqueous media |

This table is based on data from related dinitroaniline compounds and represents potential pathways for Benzenamine, N-methyl-2,5-dinitro-.

Photosensitized degradation involves the transfer of energy from an excited photosensitizer molecule to the target compound, in this case, Benzenamine, N-methyl-2,5-dinitro-. Natural photosensitizers, such as humic and fulvic acids, are ubiquitous in aquatic and soil environments and can play a crucial role in the indirect photolysis of organic contaminants. These sensitizers absorb sunlight and generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then react with and degrade the dinitroaniline compound. The specific products of photosensitized degradation would depend on the dominant ROS and the reaction conditions.

Biodegradation Pathways and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental attenuation of xenobiotic compounds. For nitroaromatic compounds like Benzenamine, N-methyl-2,5-dinitro-, microbial activity offers several transformation pathways, primarily involving the reduction of the nitro groups and modifications to the amine substituent.

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro groups. nih.gov For instance, N-methyl-p-nitroaniline is transformed almost stoichiometrically to N-methyl-p-phenylenediamine by anaerobic sludge. nih.gov Therefore, it is highly probable that the microbial degradation of Benzenamine, N-methyl-2,5-dinitro- would lead to the formation of mono- and di-amino derivatives through the stepwise reduction of its two nitro groups.

| Predicted Microbial Degradation Products of Benzenamine, N-methyl-2,5-dinitro- | Metabolic Pathway | Environmental Condition |

| N-methyl-2-nitro-5-amino-benzenamine | Nitro group reduction | Anaerobic |

| N-methyl-2-amino-5-nitro-benzenamine | Nitro group reduction | Anaerobic |

| N-methyl-2,5-diamino-benzenamine | Complete nitro group reduction | Anaerobic |

| 2,5-Dinitroaniline (B181689) | N-demethylation | Aerobic |

| Further hydroxylated and ring-cleavage products | Oxidative degradation | Aerobic |

This table presents predicted degradation products based on studies of structurally similar nitroaromatic compounds.

The microbial transformation of Benzenamine, N-methyl-2,5-dinitro- is driven by specific enzymatic activities. Nitroreductases are a key class of enzymes responsible for the reduction of nitro groups. These enzymes, found in a wide range of bacteria and fungi, catalyze the transfer of electrons to the nitro groups, leading to their sequential reduction to nitroso, hydroxylamino, and finally amino groups. nih.govmdpi.com This process can occur under both aerobic and anaerobic conditions, though it is often more rapid and extensive in the absence of oxygen. nih.gov

N-dealkylation , the removal of the methyl group from the amine, is another critical enzymatic process, particularly under aerobic conditions. researchgate.netrsc.org This reaction is often catalyzed by monooxygenase enzymes. plos.org For example, the initial step in the aerobic degradation of N-methyl-4-nitroaniline is an N-demethylation reaction that forms 4-nitroaniline (B120555) and formaldehyde (B43269). plos.org A similar N-demethylation mechanism has been observed in the metabolism of various xenobiotics by Streptomyces species. nih.gov Rieske non-heme iron monooxygenases have also been identified as being responsible for N-demethylation in some bacteria. nih.gov

Microorganisms play a pivotal role in the cycling of nitrogen in the environment, and this extends to the nitrogen contained within xenobiotic compounds like dinitroanilines. The biodegradation of Benzenamine, N-methyl-2,5-dinitro- can lead to the release of its nitrogen in forms that can be assimilated by other organisms or participate in other biogeochemical cycles.

The reduction of nitro groups to amino groups does not immediately release nitrogen into the environment but transforms it into a more bioavailable form. Subsequent microbial processes can then lead to the release of this nitrogen. For instance, the oxidative deamination of the resulting amino groups can release ammonia (B1221849) (NH₃). plos.org Furthermore, some aerobic bacteria have evolved pathways to remove nitro groups directly from the aromatic ring as nitrite (B80452) (NO₂⁻). nih.govnih.gov This nitrite can then be utilized by nitrifying or denitrifying bacteria, thus integrating the nitrogen from the xenobiotic into the natural nitrogen cycle. nih.govmdpi.com The complete mineralization of the compound would ultimately convert the organic nitrogen into inorganic forms like ammonium (B1175870) and nitrate.

Hydrolytic Stability and Degradation in Aqueous Environments

Dinitroaniline compounds are generally characterized by their stability against hydrolysis under typical environmental pH and temperature conditions. wikipedia.org Hydrolysis, a chemical process in which a molecule of water cleaves one or more chemical bonds, is not considered a significant degradation pathway for this class of chemicals. Research on analogous compounds, such as trifluralin (B1683247), confirms their stability to hydrolysis. wikipedia.org

This resistance to hydrolytic degradation is attributed to the stable aromatic ring structure and the nature of the amine and nitro group substituents. The carbon-nitrogen bonds are not readily susceptible to cleavage by water. Therefore, it is anticipated that Benzenamine, N-methyl-2,5-dinitro- would exhibit similar hydrolytic stability, persisting in aqueous environments without significant breakdown through this particular mechanism. Other degradation processes, such as photolysis or microbial action, are likely to be more influential in its environmental dissipation. nih.gov

Mobility and Attenuation Processes in Environmental Compartments

The movement and distribution of Benzenamine, N-methyl-2,5-dinitro- through various environmental matrices such as soil, water, and air are dictated by its inherent physicochemical properties. Key processes influencing its mobility include sorption to soil and sediment particles and volatilization into the atmosphere.

The dinitroaniline class of chemicals is well-documented for its strong affinity for soil organic matter, leading to high sorption and limited mobility. nih.gov This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the chemical will preferentially bind to soil particles rather than remaining dissolved in soil water, thereby reducing its potential for leaching into groundwater.

Specific experimental Koc values for Benzenamine, N-methyl-2,5-dinitro- are not available. However, data for the related dinitroaniline herbicide oryzalin (B97938) show Koc values ranging from 893 to 1533, indicating low to very low mobility. epa.gov The estimated octanol-water partition coefficient (XLogP3) for the closely related isomer, N-methyl-2,4-dinitroaniline, is 2.2, which suggests a significant tendency to partition into organic phases like soil organic carbon. nih.gov Based on these analogs, Benzenamine, N-methyl-2,5-dinitro- is expected to be strongly adsorbed by soil and sediment, significantly attenuating its movement through the soil profile. This strong binding also means that desorption, the release of the compound from soil particles back into the solution phase, is likely to be a slow and limited process.

Table 1: Estimated Sorption Properties for Dinitroaniline Analogs

| Parameter | Compound | Value | Reference |

| Soil Sorption Coefficient (Koc) | Oryzalin | 893 - 1533 L/kg | epa.gov |

| Octanol-Water Partition Coefficient (XLogP3) | N-methyl-2,4-dinitroaniline | 2.2 | nih.gov |

Note: Data for analogous compounds are used due to the lack of specific experimental data for Benzenamine, N-methyl-2,5-dinitro-.

Volatilization from soil and water surfaces is another critical process that determines the environmental distribution of dinitroanilines. This process is governed by the compound's vapor pressure and its Henry's Law constant. Dinitroaniline herbicides are generally considered to be volatile compounds. nih.gov

Direct experimental data for the vapor pressure and Henry's Law constant of Benzenamine, N-methyl-2,5-dinitro- are not readily found in the literature. However, an estimated vapor pressure for the N-methyl-2,4-dinitroaniline isomer is 3.27 x 10⁻⁵ mmHg at 25°C, suggesting a moderate potential for volatilization from surfaces. chembk.com The Henry's Law constant for 2,4-dinitroaniline (B165453) has been estimated at 1.51 x 10⁻¹⁰ atm-m³/mol, which indicates it is essentially non-volatile from water. nih.gov This suggests that while the compound may volatilize from soil surfaces, its transfer from water to the atmosphere is likely to be limited.

Once in the atmosphere, the compound could be subject to long-range transport, although degradation via reaction with photochemically produced hydroxyl radicals would also occur. nih.gov

Table 2: Estimated Volatility Properties of Dinitroaniline Analogs

| Parameter | Compound | Value | Reference |

| Vapor Pressure (at 25°C) | N-methyl-2,4-dinitroaniline | 3.27 x 10⁻⁵ mmHg | chembk.com |

| Henry's Law Constant (estimated) | 2,4-Dinitroaniline | 1.51 x 10⁻¹⁰ atm-m³/mol | nih.gov |

Note: Data for analogous compounds are used due to the lack of specific experimental data for Benzenamine, N-methyl-2,5-dinitro-.

Vii. Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of analyzing Benzenamine, N-methyl-2,5-dinitro-, enabling its separation from isomers, precursors, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of Benzenamine, N-methyl-2,5-dinitro- due to the compound's polarity and thermal characteristics, which can make gas chromatography challenging without derivatization. chromatographyonline.com Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 stationary phase, which provides excellent retention and separation for a wide range of nitroaromatic compounds. nih.gov The mobile phase is usually a gradient mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating complex mixtures containing compounds with a broad range of polarities. Detection is most often accomplished using a UV-Vis detector, as the nitroaromatic structure of Benzenamine, N-methyl-2,5-dinitro- provides strong chromophores. A study on related dinitroaniline isomers utilized a detection wavelength of 225 nm for optimal sensitivity. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | nih.gov |

| Mobile Phase A | Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 30% B to 70% B over 20 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Injection Volume | 10 µL | Generic |

While less direct than HPLC, Gas Chromatography (GC) can be employed for the analysis of Benzenamine, N-methyl-2,5-dinitro-, particularly for trace-level environmental monitoring where high sensitivity is required. researchgate.net Due to the compound's relatively low volatility and potential for thermal degradation in the hot GC inlet, direct analysis can be problematic. chromatographyonline.com

To overcome these limitations, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for nitroaromatic compounds containing active hydrogen atoms, though for an N-methylated amine like the target compound, this specific approach may be less applicable. However, the principle of creating a less polar derivative remains a key strategy. For sensitive applications, an electron-capture detector (ECD) is highly effective, as it provides excellent response for electrophilic nitro groups. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection system like a mass spectrometer, provide an unparalleled level of specificity and sensitivity. These methods are indispensable for confirming the identity of analytes and for performing accurate quantification in complex samples.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the confirmatory analysis and trace quantification of Benzenamine, N-methyl-2,5-dinitro-. researchgate.net This technique offers exceptional selectivity by monitoring specific fragmentation pathways of the target molecule. An electrospray ionization (ESI) source is typically used, which can operate in either positive or negative ion mode to generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-, respectively. For nitroaromatics, negative ion mode is often highly sensitive. researchgate.net

In tandem mass spectrometry, the precursor ion corresponding to the analyte's mass is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, drastically reducing matrix interference and allowing for very low limits of detection. researchgate.netshimadzu.com

| Parameter | Value | Rationale / Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | High sensitivity for nitroaromatics researchgate.net |

| Precursor Ion [M-H]- | m/z 196.1 | Based on MW of 197.15 |

| Product Ion 1 (Quantifier) | m/z 150.1 | Corresponds to loss of NO₂ ([M-H-NO₂]⁻) |

| Product Ion 2 (Qualifier) | m/z 166.1 | Corresponds to loss of CH₂O ([M-H-CH₂O]⁻) |

| Collision Energy | Optimized experimentally (e.g., 15-30 eV) | Analyte-dependent parameter mdpi.com |

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds. For Benzenamine, N-methyl-2,5-dinitro-, GC-MS analysis using Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. The resulting mass spectrum contains a molecular ion (M+) peak and several characteristic fragment ions.

Analysis of related dinitroaniline compounds shows that fragmentation pathways often involve the loss of substituents from the aromatic ring. researchgate.net For Benzenamine, N-methyl-2,5-dinitro-, the molecular ion would appear at m/z 197. Key fragmentation would likely include the loss of a nitro group (NO₂, 46 Da) to yield a fragment at m/z 151, and the loss of the N-methyl group (CH₃, 15 Da) to yield a fragment at m/z 182. The relative abundance of these fragments helps to confirm the compound's structure.

| m/z | Proposed Fragment | Significance | Reference |

|---|---|---|---|

| 197 | [C₇H₇N₃O₄]⁺ | Molecular Ion (M⁺) | researchgate.net |

| 182 | [M - CH₃]⁺ | Loss of methyl group | General fragmentation principle |

| 167 | [M - NO]⁺ | Loss of nitric oxide | Common for nitroaromatics researchgate.net |

| 151 | [M - NO₂]⁺ | Loss of nitro group | Characteristic of nitroaromatics researchgate.net |

| 121 | [M - NO₂ - NO]⁺ | Sequential loss of NO₂ and NO | General fragmentation principle |

For the unambiguous structural elucidation of unknown impurities or degradation products related to Benzenamine, N-methyl-2,5-dinitro-, advanced hyphenated techniques such as HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) are invaluable. This offline or online technique combines the superior separation power of HPLC with the definitive structure-solving capability of NMR.

The process involves performing an HPLC separation of the complex mixture. chromatographyonline.com As the peak of interest elutes from the column, it is automatically trapped and concentrated onto a small solid-phase extraction (SPE) cartridge. After trapping, the HPLC mobile phase is washed away, and the analyte is eluted from the SPE cartridge with a deuterated solvent suitable for NMR analysis directly into an NMR flow probe. This allows for the acquisition of high-quality 1D and 2D NMR spectra from a sub-microgram quantity of an isolated compound, enabling the complete and unambiguous determination of its chemical structure without the need for manual, large-scale purification. On-line SPE-HPLC systems have been successfully used to enrich and analyze other nitroanilines from complex water samples. chromatographyonline.com

Viii. Emerging Research Avenues and Future Perspectives in Dinitroaniline Chemistry

Integration of Benzenamine, N-methyl-2,5-dinitro- in Advanced Materials Science Research

The unique molecular structure of dinitroanilines, including Benzenamine, N-methyl-2,5-dinitro-, offers significant potential in the field of advanced materials. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro groups) alongside an aromatic π-system facilitates a variety of intermolecular interactions crucial for the design of new materials.

As Precursors for Functional Organic Materials

Dinitroaniline derivatives are valuable precursors in the synthesis of a wide array of functional organic materials, including dyes, pharmaceuticals, and materials with nonlinear optical (NLO) properties. acs.orgwikipedia.org The strong electron donor-acceptor character within molecules like para-nitroaniline (pNA), a related compound, is known to produce significant NLO responses, a property essential for applications in telecommunications and optical computing. acs.orgchemrxiv.org

Research in this area focuses on modifying the dinitroaniline scaffold to fine-tune these properties. For instance, the synthesis of novel derivatives allows for the systematic study of structure-property relationships. The electronic properties and NLO response can be altered by changing the substitution pattern on the aniline (B41778) ring, offering a pathway to design materials with tailored characteristics. acs.orgresearchgate.net

Role in Supramolecular Assembly and Crystal Engineering

Crystal engineering relies on understanding and controlling intermolecular interactions to build solid-state architectures with desired properties. Dinitroaniline derivatives are excellent candidates for such studies due to their capacity for forming strong and directional hydrogen bonds (N—H⋯O) and π–π stacking interactions. researchgate.netnih.gov

Studies on various dinitroaniline crystal structures reveal that these interactions dictate the molecular packing in the solid state. nih.govacs.org For example, in 2-bromo-4,6-dinitroaniline, N—H⋯O and C—H⋯O hydrogen bonds, along with C—Br⋯π interactions, link molecules into a three-dimensional network. nih.gov The interplay between hydrogen bonding and aromatic interactions can be systematically studied in ortho- and para-nitroaniline derivatives, providing insights into how to control dimerization and crystal packing. researchgate.net Future research will likely focus on using co-crystallization techniques, introducing other molecules to form novel multi-component crystals with emergent properties, such as enhanced stability or specific optical characteristics.

Development of Novel Reaction Methodologies Utilizing Dinitroaniline Scaffolds

The dinitroaniline core is a versatile scaffold for developing new synthetic methodologies. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a common route for synthesizing dinitroaniline derivatives. For example, N-methyl-2,4-dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene (B32670) with methylamine (B109427).

Future research is aimed at developing more efficient, selective, and environmentally friendly synthetic routes. This includes exploring novel catalytic systems that can operate under milder conditions and the use of greener solvents. Microwave-assisted synthesis is one such avenue that has shown promise for improving reaction times and yields in related chemistries. researchgate.net Furthermore, the development of methods for selective functionalization of the dinitroaniline ring—for instance, reactions that target a specific C-H bond or selectively reduce one of the two nitro groups—remains an active area of investigation. The ability to precisely modify the scaffold is crucial for creating complex molecules for various applications.

Advancements in Computational Methodologies for Predicting Dinitroaniline Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of dinitroaniline compounds. acs.orgresearchgate.net These methods allow researchers to calculate a wide range of properties, providing insights that complement experimental work.

Key areas of computational investigation for dinitroanilines include:

Electronic Structure and Optical Properties: DFT calculations can predict electronic transitions and both linear and nonlinear optical susceptibilities, guiding the design of new NLO materials. acs.org

Molecular Interactions: Computational models are used to study the strength and nature of intermolecular forces, such as hydrogen bonding and stacking interactions, which are critical for predicting crystal structures and the stability of molecular dimers. researchgate.netresearchgate.net

Reaction Mechanisms: Theoretical calculations can elucidate reaction pathways and transition states, aiding in the development of new synthetic methods. researchgate.net

Adsorption and Environmental Fate: DFT can be used to study the adsorption behavior of nitroanilines on surfaces, such as metal nanoparticles or soil components, which is crucial for understanding their environmental impact and developing remediation strategies. researchgate.net

A developing area is the use of stochastic embedding DFT (se-DFT), which can selectively reduce computational errors for a specific part of a larger system, such as a dinitroaniline molecule in a solvent. huji.ac.il This approach allows for more accurate predictions of properties in complex environments. huji.ac.il The combination of experimental studies with increasingly sophisticated computational models will continue to accelerate research in dinitroaniline chemistry.

| Computational Method | Application Area | Predicted Properties | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science | Electronic structure, linear and nonlinear optical susceptibilities | Guides design of new optical materials acs.org |

| DFT with van der Waals corrections | Crystal Engineering | Dimerization energies, strength of hydrogen bonds and π-stacking | Predicts crystal packing and stability researchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopy | Electronic absorption spectra in various solvents | Investigates solvatochromism and charge-transfer effects chemrxiv.org |

| Stochastic Embedding DFT (se-DFT) | Complex Systems | Reduces statistical errors in forces on a selected molecule | Enables more accurate simulation of molecules in solution huji.ac.il |

Future Directions in Environmental Degradation Research of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitroanilines, have been introduced into the environment primarily through industrial activities and their use in products like pesticides and explosives. asm.orgnih.gov Their persistence and potential for transformation into more hazardous compounds necessitate ongoing research into their environmental fate and degradation. nih.gov

The electron-withdrawing nature of nitro groups makes these compounds resistant to oxidative degradation, which is a common environmental breakdown pathway. nih.gov Key research areas include volatilization, photodegradation, and microbial degradation. wiley.com Dinitroaniline herbicides, for example, are known to be volatile and susceptible to breakdown under sunlight. wiley.comcoresta.org

Future research will focus on several key areas:

Biodegradation Pathways: Identifying and characterizing microorganisms and enzymatic pathways that can break down dinitroanilines is a primary goal. asm.orgnih.gov Both aerobic and anaerobic bacteria have shown the ability to degrade nitroaromatics, often by first reducing the nitro groups to amino groups. nih.govslideshare.net Fungi, such as Phanerochaete chrysosporium, can also mineralize some dinitroaromatic compounds. nih.govannualreviews.org

Enhanced Bioremediation Strategies: Based on a deeper understanding of microbial degradation, future work will aim to develop practical bioremediation technologies. This could involve using specific microbial strains or consortia to clean up contaminated soil and water. slideshare.net

Predictive Modeling of Environmental Fate: Combining experimental data on soil adsorption, volatility, and degradation rates will allow for the development of more accurate models to predict how dinitroanilines move and persist in different environmental compartments. nih.govfrontiersin.org

| Condition | Microorganism Type | Primary Mechanism | Initial Products | Reference |

|---|---|---|---|---|

| Anaerobic | Bacteria (e.g., Desulfovibrio) | Reduction of nitro groups by nitroreductases | Nitroso, hydroxylamino, and amino derivatives | nih.govslideshare.net |

| Aerobic | Bacteria (e.g., Pseudomonas) | Oxidative pathways, elimination of nitro groups | Hydroxylated compounds, nitrite (B80452) | nih.govnih.gov |

| Aerobic | Fungi (e.g., Phanerochaete chrysosporium) | Nonspecific degradation by extracellular peroxidases | Complete mineralization to CO2 and H2O in some cases | nih.govannualreviews.org |

Q & A

Q. How can computational docking studies predict the biological activity of N-methyl-2,5-dinitrobenzenamine derivatives against microbial targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can simulate interactions between nitroaromatic derivatives and enzyme active sites. For instance, derivatives of N-methyl-2,3-dihydroquinazolin-4-one with nitro groups showed strong binding to Mycobacterium tuberculosis penicillin-binding protein 2a (PBP2a) via hydrogen bonding with Lys273 and Tyr297 residues (ΔG = −4.2 kcal/mol) . Similar workflows can be applied to N-methyl-2,5-dinitrobenzenamine by: (i) Generating 3D conformers (e.g., Open Babel), (ii) Docking against target proteins (e.g., PDB: 1VQQ), (iii) Validating with in vitro assays (e.g., microplate Alamar Blue for antimicrobial activity).

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°, ΔcH°) for nitroaromatic amines?

- Methodological Answer : Discrepancies in enthalpy values may arise from differences in calorimetric methods (e.g., bomb calorimetry vs. solution calorimetry) or sample purity. For 2,4-dinitroaniline, ΔfH°(solid) = −50.2 kJ/mol was reported via combustion analysis , but inconsistencies can occur due to polymorphic forms or moisture content. Researchers should: (i) Cross-validate data using multiple techniques (e.g., DSC for melting points, TGA for decomposition profiles), (ii) Compare with computational thermochemistry (e.g., Gaussian09 using G4 theory), (iii) Reference high-purity standards (e.g., NIST-certified samples) .

Q. How can read-across approaches assess the reproductive toxicity of N-methyl-2,5-dinitrobenzenamine when experimental data are limited?

- Methodological Answer : Read-across leverages data from structurally similar compounds. For example, 2,4-dimethylbenzenamine (LD₅₀ = 1259 mg/kg) and 2,5-dimethylbenzenamine show moderate acute toxicity in OECD TG 401 assays . Extrapolating to N-methyl-2,5-dinitrobenzenamine: (i) Identify analogs (e.g., nitroanilines with methyl substituents), (ii) Use QSAR models (e.g., OECD Toolbox) to predict endpoints like mutagenicity (Ames test), (iii) Validate with in vitro assays (e.g., micronucleus test in CHO cells).

Experimental Design & Optimization

Q. What experimental parameters should be prioritized to minimize byproducts during the nitration of N-methylaniline?

- Methodological Answer : Key factors include:

- Temperature control : Maintain ≤5°C to suppress polysubstitution.

- Acid strength : Higher H₂SO₄ concentration enhances nitronium ion (NO₂⁺) formation, improving regioselectivity.

- Quenching method : Rapid neutralization (e.g., ice-water bath) prevents side reactions.

Evidence from 3,5-bis(trifluoromethyl)benzenamine synthesis shows that slow addition of nitrating agents reduces exothermic side reactions .

Q. How do solvent systems influence the crystallization of N-methyl-2,5-dinitrobenzenamine for X-ray diffraction studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may trap solvent molecules in the crystal lattice. Trials with ethanol/water mixtures (70:30 v/v) often yield high-purity crystals due to gradual supersaturation. For nitroaromatics, slow evaporation at 4°C is preferred to avoid thermal degradation .

Data Analysis & Validation

Q. How should researchers interpret conflicting IR spectral data for nitro group vibrations?

- Methodological Answer : Discrepancies in NO₂ peak positions (~1520–1340 cm⁻¹) may stem from: (i) Crystallinity differences (amorphous vs. crystalline samples), (ii) Hydrogen bonding (e.g., NH···O interactions in amine-nitro systems), (iii) Instrument resolution (4 cm⁻¹ vs. 1 cm⁻¹). Compare with NIST reference spectra and use solid-state NMR to confirm hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.